molecular formula C14H10N2O3S B12467999 3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 446829-31-8

3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B12467999
CAS No.: 446829-31-8
M. Wt: 286.31 g/mol
InChI Key: QUEQRCLWPNZKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a 4-methylphenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves multi-component reactions. One common method is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a catalyst. The reaction is often carried out under ultrasonic activation at room temperature, leading to the formation of the desired thiazolopyrimidine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave-assisted multi-component reactions. This method offers several advantages, including shorter reaction times, higher yields, and the use of environmentally friendly solvents. For example, the reaction can be carried out using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it useful in cosmetic applications . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression of inflammatory mediators like prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methylphenyl group enhances its antimicrobial and anti-inflammatory properties, making it a valuable compound for therapeutic applications.

Properties

CAS No.

446829-31-8

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H10N2O3S/c1-8-2-4-9(5-3-8)11-7-20-14-15-6-10(13(18)19)12(17)16(11)14/h2-7H,1H3,(H,18,19)

InChI Key

QUEQRCLWPNZKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.